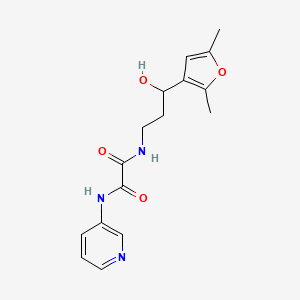

N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide, also known as DPO-1, is a selective inhibitor of the human ether-a-go-go-related gene (hERG) potassium channel. The hERG channel is responsible for the repolarization of the cardiac action potential, and its inhibition can lead to a prolonged QT interval, which is associated with an increased risk of arrhythmias and sudden cardiac death. DPO-1 has been extensively studied in vitro and in vivo, and it has shown promising results as a tool compound for the investigation of hERG channel function and as a potential therapeutic agent for the treatment of cardiac arrhythmias.

Wissenschaftliche Forschungsanwendungen

Hydrogen-bonded Supramolecular Networks

The compound N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide demonstrates significant potential in the formation of extended supramolecular networks through hydrogen bonding. In a study by Lee (2010), adjacent molecules of a related compound, N,N'-bis(4-pyridylmethyl)oxalamide, are linked through N-H...N and C-H...O hydrogen bonds, forming an extended network. This structural characteristic is pivotal for developing materials with enhanced mechanical and thermal stability, which could be beneficial in various applications including materials science and nanotechnology (Gene-Hsiang Lee, 2010).

Heterocyclic Synthesis

The compound plays a crucial role in heterocyclic chemistry, as demonstrated by Fadda et al. (2012), who utilized enaminonitriles for synthesizing various heterocyclic compounds, including pyrazole, pyridine, and pyrimidine derivatives. Such compounds have wide applications in pharmaceuticals, agrochemicals, and dyes, highlighting the importance of this compound in facilitating complex organic synthesis (A. Fadda, H. Etman, Mohamed Y. El-Seidy, K. Elattar, 2012).

Supramolecular Architecture with Oxalamide Cations

The structural versatility of oxalamide cations in forming three-dimensional supramolecular architectures is underscored in a study by Qin et al. (2010), where N 1,N 2-di(pyridinium-4-yl)oxalamide cations are hydrogen bonded to oxometalate anions, resulting in a robust supramolecular structure. Such findings are vital for the development of coordination polymers with potential applications in catalysis, gas storage, and separation technologies (Jianbo Qin, Jingren Dong, Jinghua Li, Yun Gong, 2010).

Fluorescent Chemosensor Development

Research by Shylaja et al. (2020) demonstrates the potential of dimethylfuran tethered 2-aminopyridine-3-carbonitriles, derived from similar compounds, as fluorescent chemosensors for Fe3+ ions and picric acid, with nanomolar detection limits. This highlights the compound's relevance in environmental monitoring and safety, where sensitive and selective detection of hazardous substances is critical (A. Shylaja, S. R. Rubina, Somi Santharam Roja, R. Kumar, 2020).

Coordination Polymers with Acylhydrazidate

Wang et al. (2014) explored the synthesis of coordination polymers extended by acylhydrazidate, showcasing the structural diversity and complexation capability of compounds related to this compound. Such polymers have potential applications in magnetic, luminescent materials, and as catalysts, underscoring the broad applicability of oxalamide derivatives in materials science (Yan-Ning Wang, Jie-hui Yu, Ji-qing Xu, 2014).

Eigenschaften

IUPAC Name |

N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-N'-pyridin-3-yloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4/c1-10-8-13(11(2)23-10)14(20)5-7-18-15(21)16(22)19-12-4-3-6-17-9-12/h3-4,6,8-9,14,20H,5,7H2,1-2H3,(H,18,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLUXUAMOLVKZLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(CCNC(=O)C(=O)NC2=CN=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3,4-dimethoxyphenyl)[6-fluoro-4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2815555.png)

![5-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2815556.png)

![N-(4-methoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2815558.png)

![2-[(Thien-2-ylcarbonyl)amino]benzoic acid](/img/structure/B2815562.png)

![9-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B2815571.png)